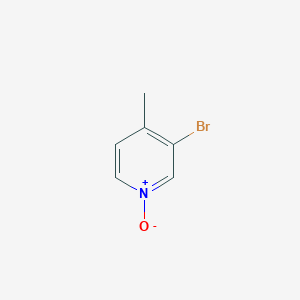
3-Bromo-4-methylpyridine 1-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-4-methylpyridine 1-oxide: is a pyridinium salt, a class of compounds known for their diverse applications in organic synthesis, pharmaceuticals, and materials science. This compound features a bromine atom at the third position, a methyl group at the fourth position, and an oxidized nitrogen atom within the pyridine ring, forming a pyridinium ion.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-methylpyridine 1-oxide typically involves the bromination of 4-methylpyridine followed by oxidation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like chloroform or carbon tetrachloride. The oxidation step can be carried out using oxidizing agents such as hydrogen peroxide or peracids like m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure efficient bromination and oxidation. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo further oxidation reactions, especially at the methyl group, leading to the formation of carboxylic acids.
Substitution: The bromine atom can be substituted by nucleophiles in nucleophilic substitution reactions, forming various derivatives.
Reduction: The pyridinium ion can be reduced to the corresponding pyridine derivative under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
Oxidation: Carboxylic acids.
Substitution: Various substituted pyridinium salts.
Reduction: Pyridine derivatives.
科学的研究の応用
Scientific Research Applications
1. Pharmaceutical Development
- Antimicrobial Activity : Research indicates that 3-Bromo-4-methylpyridine 1-oxide exhibits potential antimicrobial properties. Its derivatives are being explored for their ability to inhibit specific enzymes, making them candidates for drug development.
- Phosphodiesterase Inhibition : The compound is utilized as a building block in synthesizing substituted pyridine-N-oxides, which serve as potent phosphodiesterase type 4 inhibitors, potentially useful in treating inflammatory diseases .
2. Bioconversion Studies
- Whole-cell bioconversion studies using Burkholderia sp. MAK1 have demonstrated the ability to convert various pyridine derivatives into hydroxylated products. However, it was noted that the presence of the bromo functional group in compounds like 3-bromo-6-methyl-pyridin-2-ol disrupted proper substrate orientation, affecting transformation efficiency .
3. Organic Synthesis
- Electrophilic Reactions : As an electrophile, this compound participates in various chemical transformations, making it valuable in organic synthesis. Its ability to engage with enzymes and receptors suggests potential therapeutic applications.
Table 1: Summary of Biological Activities
| Activity | Description |
|---|---|
| Antimicrobial | Exhibits potential as an antimicrobial agent; derivatives inhibit specific enzymes |
| Phosphodiesterase Inhibition | Used in synthesizing inhibitors for phosphodiesterase type 4, targeting inflammatory diseases |
| Bioconversion | Limited conversion efficiency due to disrupted orientation from the bromo group in certain substrates |
Table 2: Synthesis Pathways
| Step | Reaction Type | Conditions |
|---|---|---|
| Step 1 | Electrophilic substitution | Use of bromine reagents |
| Step 2 | N-Oxidation | Treatment with oxidizing agents |
作用機序
The mechanism of action of 3-Bromo-4-methylpyridine 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the oxidized nitrogen atom play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, facilitating various chemical transformations.
類似化合物との比較
- 3-Bromo-2-methylpyridine
- 4-Bromo-2-methylpyridine
- 3-Bromo-5-methylpyridine
Comparison: 3-Bromo-4-methylpyridine 1-oxide is unique due to the presence of the oxidized nitrogen atom, which imparts distinct chemical properties compared to its non-oxidized counterparts
特性
CAS番号 |
17117-15-6 |
|---|---|
分子式 |
C6H6BrNO |
分子量 |
188.02g/mol |
IUPAC名 |
3-bromo-4-methyl-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C6H6BrNO/c1-5-2-3-8(9)4-6(5)7/h2-4H,1H3 |
InChIキー |
ARYIVSYAOFAYHD-UHFFFAOYSA-N |
SMILES |
CC1=C(C=[N+](C=C1)[O-])Br |
正規SMILES |
CC1=C(C=[N+](C=C1)[O-])Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















